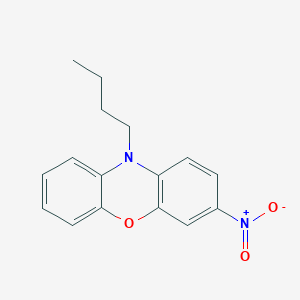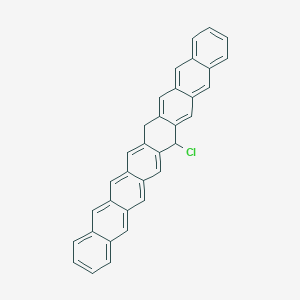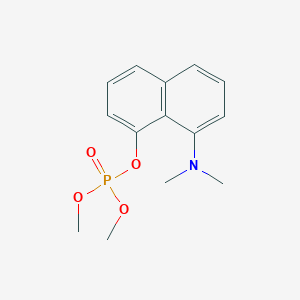
Pentachlorophenyl methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl methoxyacetate is an organochlorine compound that belongs to the family of chlorophenols. It is a derivative of pentachlorophenol, which is known for its use as a pesticide and disinfectant. This compound is characterized by its high stability and resistance to biodegradation, making it a compound of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl methoxyacetate typically involves the esterification of pentachlorophenol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl methoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorophenyl methoxyacetic acid.
Reduction: Reduction reactions can lead to the formation of lower chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pentachlorophenyl methoxyacetic acid.
Reduction: Lower chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentachlorophenyl methoxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on microbial activity and its potential use as a biocide.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pesticides, disinfectants, and wood preservatives.
Mecanismo De Acción
The mechanism of action of pentachlorophenyl methoxyacetate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can inhibit the activity of enzymes involved in cellular respiration and energy production, resulting in cell death. Its high affinity for lipid membranes allows it to penetrate and accumulate within cells, enhancing its biocidal effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: A closely related compound with similar biocidal properties but higher toxicity.
Tetrachlorophenol: Less chlorinated and less toxic compared to pentachlorophenyl methoxyacetate.
Trichlorophenol: Even lower chlorination and toxicity, with different applications in industry.
Uniqueness
This compound is unique due to its combination of high stability, resistance to biodegradation, and potent biocidal activity. These properties make it a valuable compound for applications where long-lasting effects are desired, such as in wood preservation and pesticide formulations.
Propiedades
Número CAS |
923272-77-9 |
|---|---|
Fórmula molecular |
C9H5Cl5O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-methoxyacetate |
InChI |
InChI=1S/C9H5Cl5O3/c1-16-2-3(15)17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |
Clave InChI |
UTYPCOHINZNREU-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)





![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
